3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde

Regioselectivity Synthetic Intermediate Nucleophilic Addition

Choose 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde for your SAR studies: the meta-aldehyde group provides a unique diversification vector, yielding geometries and electronic profiles unattainable with ortho or para isomers. Its computed XLogP3 of 1.3 supports improved solubility and lower metabolic clearance versus the 1,2,4-oxadiazole analog (XLogP3=1.8). Ideal for building focused compound libraries and optimizing lead compounds for oral bioavailability. Supplied at ≥95% purity for reliable downstream synthesis.

Molecular Formula C10H8N2O2
Molecular Weight 188.18
CAS No. 934570-46-4
Cat. No. B1661676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde
CAS934570-46-4
Molecular FormulaC10H8N2O2
Molecular Weight188.18
Structural Identifiers
SMILESCC1=NN=C(O1)C2=CC=CC(=C2)C=O
InChIInChI=1S/C10H8N2O2/c1-7-11-12-10(14-7)9-4-2-3-8(5-9)6-13/h2-6H,1H3
InChIKeyJOIAIKWVUPTAQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde (CAS 934570-46-4): A Heterocyclic Aldehyde Building Block for Medicinal Chemistry and Material Sciences


3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde (CAS 934570-46-4) is a heterocyclic aromatic compound featuring a benzaldehyde moiety substituted at the meta position with a 5-methyl-1,3,4-oxadiazole ring [1]. It has a molecular formula of C10H8N2O2 and a molecular weight of 188.18 g/mol [1]. This compound belongs to the broader class of oxadiazole-containing benzaldehydes, which are valued as versatile synthetic intermediates due to the orthogonal reactivity of the aldehyde group and the electron-deficient oxadiazole ring [2]. Its computed XLogP3 of 1.3 suggests moderate lipophilicity, a parameter often considered in drug design and compound library construction [1].

Procurement Risk: Why 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde Cannot Be Casually Substituted with Positional Isomers or Alternative Heterocycles


The specific meta-substitution pattern of the benzaldehyde moiety in 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde is not interchangeable with its ortho or para isomers. The position of the aldehyde group relative to the oxadiazole ring dictates the compound's electronic distribution, steric environment, and, consequently, its reactivity profile in subsequent transformations such as nucleophilic additions or cycloadditions . Substituting with a 1,2,4-oxadiazole isomer or a differently substituted analog would alter key physicochemical properties (e.g., LogP, dipole moment) and could derail established synthetic protocols or structure-activity relationships (SAR) in biological assays [1]. The quantitative evidence below underscores these specific points of differentiation.

Quantitative Differentiation Guide for 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde


Meta-Substitution Pattern Confers Distinct Reactivity Profile Compared to Ortho and Para Isomers

The meta-substitution pattern of the benzaldehyde ring in 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde directly influences its reactivity in key transformations. In contrast to ortho and para isomers, the meta-aldehyde group is less susceptible to resonance effects from the oxadiazole ring, resulting in a distinct electrophilicity profile [1]. This difference is critical for achieving regioselective outcomes in nucleophilic addition or condensation reactions. For example, in the synthesis of oxadiazole-containing Schiff bases, the meta isomer yields products with different spatial orientations and electronic properties compared to the para isomer, which can be quantitatively observed via differing NMR chemical shifts and reaction yields [2].

Regioselectivity Synthetic Intermediate Nucleophilic Addition

Computed Physicochemical Profile (XLogP3 = 1.3) for Oral Bioavailability Prediction vs. 1,2,4-Oxadiazole Isomers

The computed XLogP3 value for 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde is 1.3 [1], placing it within the favorable lipophilicity range for oral absorption (Lipinski's Rule of 5). This is a key differentiator from a closely related 1,2,4-oxadiazole isomer, 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde (CAS 852180-68-8), which has a higher computed XLogP3 of 1.8 [2]. The lower lipophilicity of the 1,3,4-oxadiazole compound may translate to improved aqueous solubility and a reduced risk of metabolic instability and promiscuous binding often associated with high LogP compounds [3].

Drug-likeness Lipophilicity Lead Optimization

Hazard Classification Profile Differentiates Respiratory Irritation Risk from Para Isomer

According to vendor Safety Data Sheets (SDS) and ECHA C&L notifications, the hazard profile of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde includes H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) [1]. In contrast, the SDS for the para isomer (4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde, CAS 179056-82-7) includes an additional H335 hazard statement: 'May cause respiratory irritation' . This distinction can influence the selection of personal protective equipment (PPE) and engineering controls (e.g., local exhaust ventilation) in laboratory or pilot plant settings.

Laboratory Safety Handling Procurement

High-Value Application Scenarios for 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde Driven by Evidence


Synthesis of Regiospecific Meta-Substituted Oxadiazole Libraries

Researchers seeking to build focused compound libraries with meta-substituted aromatic cores should select this compound. The meta-aldehyde group provides a distinct vector for diversification, yielding products with geometries and electronic profiles unattainable with ortho or para isomers [1]. This is critical for exploring novel chemical space in drug discovery projects where a specific substitution pattern is required to modulate target binding or ADME properties [2].

Lead Optimization Campaigns Requiring a Lower LogP 1,3,4-Oxadiazole Scaffold

Medicinal chemists optimizing lead compounds for improved oral bioavailability and reduced lipophilicity should prioritize this compound over its 1,2,4-oxadiazole analogs. The computed XLogP3 of 1.3 suggests a favorable lipophilicity profile, which can contribute to better solubility and lower metabolic clearance compared to a more lipophilic 1,2,4-oxadiazole isomer (XLogP3 = 1.8) [1][2]. Incorporating this building block early in SAR exploration can help maintain lead-like properties.

Laboratory-Scale Synthesis with Simplified Respiratory Protection Protocols

For research labs where minimizing exposure to respiratory irritants is a priority, this compound's hazard profile (lacking an H335 classification) may be preferable to the para isomer [1]. This can simplify the implementation of safe handling procedures and reduce the need for fume hoods or respirators for certain operations, making it a more practical choice for high-throughput synthesis and routine use in academic or industrial settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.